3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a triazolothiadiazole moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl hydrazine with thiocarbohydrazide, followed by cyclization with phosphorus oxychloride to form the triazolothiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often require catalysts or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruptions in cellular processes . Molecular docking studies have shown that the compound binds to active sites of target proteins, thereby inhibiting their function . This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
- 2-Phenyl-1,3,4-thiadiazole
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(2-Chlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combined structural features of a chlorophenyl group, a thiadiazole ring, and a triazolothiadiazole moiety. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities .
Properties
Molecular Formula |
C11H5ClN6S2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5ClN6S2/c12-7-4-2-1-3-6(7)9-14-15-11-18(9)16-10(20-11)8-5-19-17-13-8/h1-5H |
InChI Key |
JMXBJRHLAXFNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CSN=N4)Cl |
Origin of Product |
United States |
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